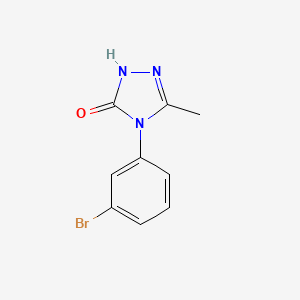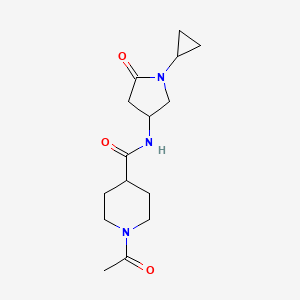![molecular formula C8H11N3O2 B2524129 Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 2551117-37-2](/img/structure/B2524129.png)
Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Interaction
Research on heterocyclic compounds, including Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate, has primarily focused on synthesis methods and their molecular interactions. The synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its derivatives has been reported, detailing the production of carboxylic acids, esters, and quaternary salts derived from this ring system. These compounds are shown to undergo the Mannich reaction, indicating their versatility in chemical synthesis and potential applications in developing pharmaceuticals and materials (Lombardino, 1968).
Supramolecular Synthesis and Crystal Engineering
The compound has also been studied in the context of supramolecular synthesis and crystal engineering. Research has shown that heterocyclic compounds, including this compound, can form novel crystals through hydrogen bonding and weak intermolecular interactions. These interactions are crucial for assembling individual molecules into larger architectures, potentially useful in the development of advanced materials with specific mechanical, optical, or electronic properties (Wang et al., 2014).
Antimicrobial and Antihypertensive Activity
There's significant interest in the biological activity of heterocyclic compounds, including this compound. Some studies have explored their antimicrobial and antihypertensive potential. For example, derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and antihypertensive activities. These studies provide a foundation for the development of new therapeutic agents based on heterocyclic chemistry (Tewari, Dubey, & Mishra, 2009; Steiner, Gries, & Lenke, 1981).
Fluorescent Molecules and Chemical Inhibitors
Moreover, the unique reactivity of this compound derivatives has been leveraged to synthesize novel fluorescent molecules and potential chemical inhibitors. These compounds have been identified as promising candidates for various applications, including bioimaging and as inhibitors for specific biological targets, showcasing the broad potential of this compound in scientific research and its contribution to advancing fields like medicinal chemistry and material science (Wu et al., 2006; Abd El-All et al., 2016).
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-5-11-7(10-6)3-2-4-9-11/h5,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEXRBDLZYEMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=N1)CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide](/img/structure/B2524047.png)

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2524051.png)
![Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2524052.png)


![6-Fluorospiro[2,3-dihydrothiochromene-4,2'-oxirane]](/img/structure/B2524057.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2524058.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2524060.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-(m-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2524062.png)


